6,7-dichloro-2,3-dihydroquinolin-4(1H)-one

Pharmaceutical quality control Impurity profiling Analytical reference standards

Procure the specific 6,7-dichloro variant—not a mono-halogenated or unsubstituted analog—when your application demands the 6,7-dichloro electron-withdrawing motif. This substitution pattern is mandatory for Mannich-based derivatization to 1-(2-arenoylethyl) derivatives and is explicitly identified as an impurity reference marker in CN-107778290-B. Choose the 6,7-dichloro compound to ensure synthetic reactivity, regulatory compliance, and target engagement in SAR studies.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
CAS No. 36054-26-9
Cat. No. B3131924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dichloro-2,3-dihydroquinolin-4(1H)-one
CAS36054-26-9
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1CNC2=CC(=C(C=C2C1=O)Cl)Cl
InChIInChI=1S/C9H7Cl2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h3-4,12H,1-2H2
InChIKeyNKQDYDLAOKPLEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-2,3-dihydroquinolin-4(1H)-one (CAS 36054-26-9): Core Properties and Structural Context for Procurement Decisions


6,7-Dichloro-2,3-dihydroquinolin-4(1H)-one (CAS 36054-26-9) is a halogenated dihydroquinolinone with the molecular formula C9H7Cl2NO and a molecular weight of 216.06 g/mol, typically available at 95–98% purity from commercial sources . The compound belongs to the 2,3-dihydroquinolin-4(1H)-one class, a privileged scaffold in medicinal chemistry and agrochemical research. Its structural identity includes a partially saturated quinoline ring bearing a ketone at position 4 and chlorine substituents at positions 6 and 7 . While this compound is commercially cataloged as a research intermediate, direct comparative performance data for the unmodified scaffold are absent from the peer-reviewed literature. The evidence presented in this guide therefore derives from class-level mechanistic studies and the compound's demonstrated utility in patent-specified applications, providing a rational basis for scientific selection relative to alternative dihydroquinolinone analogs.

Why 6,7-Dichloro-2,3-dihydroquinolin-4(1H)-one Cannot Be Arbitrarily Substituted with Other Dihydroquinolinone Analogs


Substitution within the 2,3-dihydroquinolin-4(1H)-one class is not functionally neutral; the position and identity of halogen substituents critically determine both synthetic accessibility to downstream derivatives and biological activity profiles. Published structure–activity relationship (SAR) studies demonstrate that even minor alterations—such as relocating a chlorine atom from the 6,7-positions to the 8-position—can abrogate the compound's ability to undergo Mannich reactions required for generating 1-(2-arenoylethyl) derivatives [1]. Furthermore, the 6,7-dichloro substitution pattern imparts a distinct electron-withdrawing profile that influences subsequent catalytic transformations differently than mono-halogenated or unsubstituted analogs [2]. For procurement purposes, selecting the specific 6,7-dichloro variant—rather than a cheaper or more readily available mono-chloro or non-halogenated analog—is mandated when the intended application involves (a) synthesis of derivatives that depend on the reactivity of the 6,7-dichloro motif, (b) use as a reference standard in impurity profiling for quinoline-based pharmaceuticals, or (c) exploration of structure–activity relationships where the 6,7-dichloro pattern has been specifically implicated in target engagement.

6,7-Dichloro-2,3-dihydroquinolin-4(1H)-one: Comparative Evidence for Scientific and Procurement Decision-Making


Patent-Documented Utility as a Validated Impurity Reference Marker for Quinoline Pharmaceutical Quality Control

Chinese patent CN-107778290-B explicitly identifies 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one as an impurity of a quinoline derivative pharmaceutical compound (formula I) and describes its preparation method and application as a reference marker for impurity inspection [1]. This contrasts with the vast majority of dihydroquinolinone analogs cataloged by chemical suppliers, which lack any documented regulatory or quality-control role. The patent specification indicates that this impurity can be used to effectively and conveniently monitor impurity content in the compound of formula I and its preparations, thereby ensuring safety and efficacy.

Pharmaceutical quality control Impurity profiling Analytical reference standards

Class-Level Mechanistic Evidence: Dihydroquinolin-4(1H)-one Scaffold Inhibits Succinate Dehydrogenase with Superior Potency Relative to Commercial Fungicide Fluopyram

Although direct data for the 6,7-dichloro compound are unavailable, class-level evidence demonstrates that 2,3-dihydroquinolin-4(1H)-one derivatives are potent succinate dehydrogenase (SDH) inhibitors with antifungal activity. In a study of thirty-three 2,3-dihydroquinolin-4(1H)-one analogs, compound 4e exhibited stronger antifungal activity against Botrytis cinerea and better SDH inhibitory activity than the commercial fungicide fluopyram, marking the first report of this scaffold as an SDH inhibitor [1]. The 6,7-dichloro substitution pattern has not been directly evaluated in this assay; however, the presence of halogen substituents is known to modulate SDH binding interactions.

Agrochemical fungicide discovery Succinate dehydrogenase inhibition Antifungal SAR

Class-Level Mechanistic Evidence: Dihydroquinolin-4(1H)-one Scaffold Exhibits Tubulin Polymerization Inhibition with Nanomolar Antiproliferative Potency

Class-level studies demonstrate that dihydroquinolin-4(1H)-one derivatives are effective tubulin polymerization inhibitors targeting the colchicine binding site. Compound 6t, a dihydroquinolin-4(1H)-one analog, exhibited remarkable antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.003 to 0.024 μM and inhibited tubulin polymerization with an IC50 of 3.06 μM [1]. In vivo, compound 6t achieved a tumor growth inhibition (TGI) rate of 63.3% in an H22 allograft model at a dose of 20 mg/kg (i.v.) without observed toxicity. The 6,7-dichloro compound has not been directly evaluated in this context.

Anticancer drug discovery Tubulin polymerization inhibition Colchicine binding site

Synthetic Differentiation: 6,7-Dichloro Substitution Pattern Enables Specific Downstream Transformations Inaccessible to 8-Substituted Analogs

In a foundational study of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones, 6-substituted compounds (including 6-chloro derivatives) readily underwent reaction with Mannich bases to yield 1-(2-arenoylethyl) derivatives, whereas 8-substituted compounds remained unchanged under identical reaction conditions [1]. This positional reactivity difference establishes that the 6,7-dichloro substitution pattern preserves the synthetic versatility required for generating 1-(2-arenoylethyl) derivatives, a transformation that is blocked in 8-substituted analogs.

Organic synthesis Mannich reaction Halogen-directed reactivity

Physical Property Comparison: 6,7-Dichloro Substitution Modulates Electron Density for Distinct Reactivity in Catalytic Transformations

The presence of two chlorine atoms at positions 6 and 7 introduces a strong electron-withdrawing effect that distinguishes this compound from mono-halogenated or unsubstituted 2,3-dihydroquinolin-4(1H)-one analogs. While no direct comparative data for the 6,7-dichloro compound exist, the known ortho/para-directing and electron-withdrawing properties of chloro substituents on aromatic systems predict that the 6,7-dichloro pattern will (a) increase the electrophilicity of the ketone at position 4 relative to unsubstituted analogs, (b) lower the pKa of the N–H proton, and (c) alter the regioselectivity of electrophilic aromatic substitution reactions compared to mono-chloro or non-halogenated scaffolds .

Computational chemistry Electron-withdrawing effects Catalytic reaction optimization

Validated Application Scenarios for 6,7-Dichloro-2,3-dihydroquinolin-4(1H)-one Based on Quantitative and Patent Evidence


Pharmaceutical Quality Control: Use as a Reference Standard for Impurity Profiling of Quinoline Derivatives

Laboratories performing analytical method development or quality control for quinoline-based pharmaceuticals can utilize 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one as a validated impurity reference marker. Chinese patent CN-107778290-B explicitly identifies this compound as an impurity of the quinoline derivative of formula I and describes its application for monitoring impurity content in pharmaceutical preparations [1]. Procuring this specific compound ensures that the impurity standard matches the identity documented in the patent, supporting regulatory compliance and method validation efforts.

Agrochemical Discovery: Synthesis of 1-(2-Arenoylethyl) Derivatives via Mannich Reactions for SDH Inhibitor Lead Optimization

The 6,7-dichloro substitution pattern preserves the 6-position reactivity required for Mannich-based derivatization to generate 1-(2-arenoylethyl) derivatives, a transformation that fails with 8-substituted analogs [1]. Given that 2,3-dihydroquinolin-4(1H)-one derivatives have demonstrated succinate dehydrogenase (SDH) inhibitory activity exceeding that of the commercial fungicide fluopyram [2], the 6,7-dichloro compound serves as a rationally selected starting material for agrochemical lead optimization campaigns targeting novel SDH inhibitors with improved potency or selectivity.

Anticancer Drug Discovery: Exploration of Halogenated Dihydroquinolinone Scaffolds as Tubulin Polymerization Inhibitors

The dihydroquinolin-4(1H)-one scaffold has been validated as a tubulin polymerization inhibitor targeting the colchicine binding site, with compound 6t achieving nanomolar antiproliferative potency (IC50 0.003–0.024 μM) and 63.3% tumor growth inhibition in vivo at 20 mg/kg [1]. The 6,7-dichloro analog provides a halogenated variant of this scaffold, enabling SAR studies to assess how the 6,7-dichloro substitution pattern influences tubulin binding affinity, antiproliferative activity, and in vivo efficacy relative to unsubstituted or mono-halogenated comparators.

Synthetic Methodology Development: Model Substrate for Investigating Halogen-Directed Reactivity in Catalytic Transformations

The distinct electronic profile conferred by the 6,7-dichloro substitution pattern makes this compound a valuable model substrate for investigating halogen-directed reactivity in catalytic transformations. The electron-withdrawing effect of the two chlorine atoms modulates the electrophilicity of the C4 ketone and the acidity of the N1 proton relative to unsubstituted or mono-halogenated analogs [1]. This property can be exploited in studies of asymmetric transfer hydrogenation, cross-coupling reactions, or photoredox catalysis where electronic tuning of the substrate is a critical variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dichloro-2,3-dihydroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.